molecular formula C22H37N9O10 B8235389 Glycyl-arginyl-glycyl-aspartyl-seryl-proline

Glycyl-arginyl-glycyl-aspartyl-seryl-proline

Cat. No.: B8235389
M. Wt: 587.6 g/mol
InChI Key: NTEDOEBWPRVVSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-arginyl-glycyl-aspartyl-seryl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

Glycyl-arginyl-glycyl-aspartyl-seryl-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid analogs can be introduced during the SPPS process.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Glycyl-arginyl-glycyl-aspartyl-seryl-proline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glycyl-arginyl-glycyl-aspartyl-serine: Similar in structure but lacks the proline residue.

    Glycyl-arginyl-glycyl-aspartyl-seryl-lysine: Contains an additional lysine residue, which can affect its binding properties.

Uniqueness

Glycyl-arginyl-glycyl-aspartyl-seryl-proline is unique due to its specific sequence, which provides a balance of hydrophilic and hydrophobic properties, making it effective in inhibiting integrin-mediated cell adhesion .

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDOEBWPRVVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N9O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-arginyl-glycyl-aspartyl-seryl-proline
Reactant of Route 2
Glycyl-arginyl-glycyl-aspartyl-seryl-proline
Reactant of Route 3
Glycyl-arginyl-glycyl-aspartyl-seryl-proline
Reactant of Route 4
Glycyl-arginyl-glycyl-aspartyl-seryl-proline
Reactant of Route 5
Glycyl-arginyl-glycyl-aspartyl-seryl-proline
Reactant of Route 6
Glycyl-arginyl-glycyl-aspartyl-seryl-proline

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